Hamamelose

Overview

Description

Scientific Research Applications

Synthesis of Bioactive Compounds

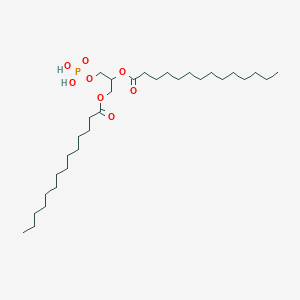

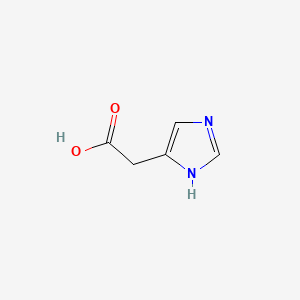

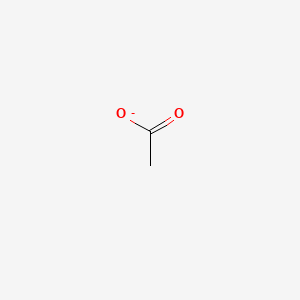

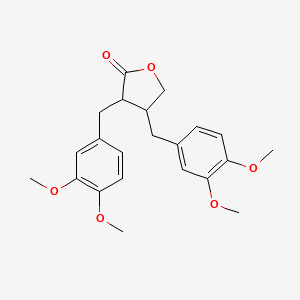

Hamamelose serves as a precursor in the synthesis of hamamelitannin , a bioactive natural substance with therapeutic effects. The chemical acylation of hamamelose derivatives, followed by deprotection, yields hamamelitannin . This compound has potential applications in pharmaceuticals due to its regioselective acylation properties and the ability to undergo enzymatic galloylation .

Enzymatic Acylation Studies

The compound is used in enzymatic acylation studies to understand the regioselectivity of enzymatic processes. For instance, pilot enzymatic benzoylation of D-hamamelose can lead to the production of benzoylated furanoses, which are significant in studying enzyme-catalyzed reactions .

Metabolic Pathway Research

Hamamelose is involved in the RuBisCO-like protein (RLP) metabolic pathway. An RLP in Ochrobactrum anthropi functions as an oxygenase in the metabolism of D-hamamelose, converting it to 3-D-phosphoglycerate and phosphoglycolate through a series of enzyme reactions . This discovery opens up new avenues for research into oxidative cleavage of organic molecules.

Renewable Chemical Production

In the context of green chemistry, hamamelose derivatives are used as intermediates for the production of renewable chemicals. For example, the aerobic oxidation of bio-sourced compounds to produce 2,5-furandicarboxylic acid (FDCA) , a green alternative to petroleum-derived chemicals, is a significant application .

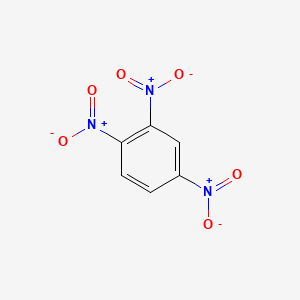

Catalysis and Green Chemistry

Hamamelose-related compounds are pivotal in the development of catalysts for the selective production of valuable chemicals from biomass. Mechanistic studies into the selective production of FDCA from related furan compounds using bimetallic catalysts supported on nitrated carbon material highlight the importance of hamamelose in catalysis .

Biomass Conversion and Valorization

The compound plays a role in the catalytic transfer hydrogenation of biomass-derived chemicals into valuable intermediates. For instance, the transformation of 5-hydroxymethylfurfural into 2,5-dihydroxymethylfuran over Co/UiO-66-NH2 is a process where hamamelose derivatives can be utilized as renewable polymer building blocks .

Future Directions

Mechanism of Action

Target of Action

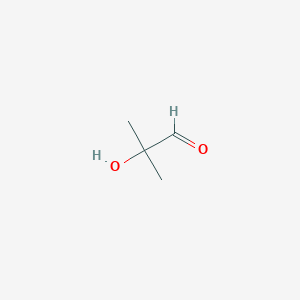

Hamamelose, also known as 2-C-(hydroxymethyl)-D-ribose, plays a significant role as a chiral building block in synthesizing a wide variety of enantiopure compounds . It is involved in the synthesis of L-hamamelose, a process that includes a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of the double bond .

Mode of Action

Hamamelose interacts with its targets through a series of enzymatic reactions. In the metabolism of D-hamamelose, an enzyme known as RuBisCO-like protein (RLP) in Ochrobactrum anthropi ATCC 49188 (Oant_3067; HamA) functions as an oxygenase . This enzyme represents the first RLP catalyzing the O2-dependent oxidative C–C bond cleavage reaction .

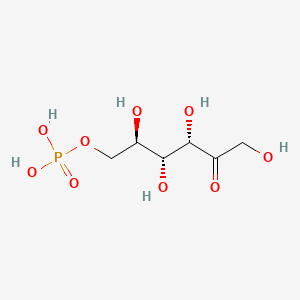

Biochemical Pathways

The D-hamamelose pathway comprises five previously unknown enzymes: D-hamamelose dehydrogenase, D-hamamelono-lactonase, D-hamamelonate kinase, D-hamamelonate-2′,5-bisphosphate dehydrogenase (decarboxylating), and the RLP 3-keto-D-ribitol-1,5-bisphosphate (KRBP) oxygenase . This oxygenase converts KRBP to 3-D-phosphoglycerate and phosphoglycolate .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of hamamelose are not readily available, it’s known that hamamelose kinase (EC 2.7.1.102) is an enzyme that catalyzes the chemical reaction of ATP and D-hamamelose to produce ADP and D-hamamelose 2’-phosphate . This suggests that hamamelose undergoes phosphorylation, a common process in the metabolism of many compounds.

Result of Action

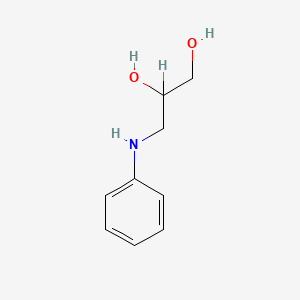

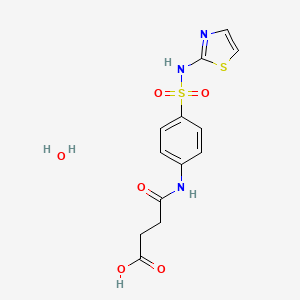

Hamamelose has been shown to increase the susceptibility of Staphylococcus aureus biofilms towards antibiotics . It blocks the quorum sensing (QS) system through the TraP QS system, affecting cell wall synthesis and extracellular DNA release of S. aureus . After the enzymatic acylation of D-hamamelose, hamamelitannin, a bioactive natural substance, can be obtained .

Action Environment

The action of hamamelose can be influenced by various environmental factors. For instance, the enzymatic acylation of D-hamamelose with different vinyl gallates under the catalysis of Lipozyme TL IM in t-butyl alcohol (t-BuOH) or t-butyl methyl ether (t-BuMeO) provided different products . This suggests that the solvent used can influence the reaction outcome, indicating that the environment plays a crucial role in the action of hamamelose.

properties

IUPAC Name |

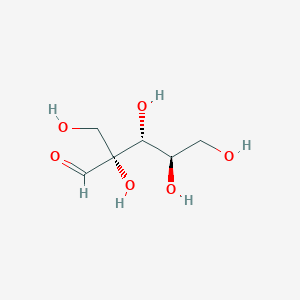

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVNGXVNRCEBDS-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-Hydroxymethyl-D-ribose | |

CAS RN |

4573-78-8 | |

| Record name | Hamamelose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamamelose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HAMAMELOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of hamamelose?

A1: Hamamelose is found in almost all higher plants. It was first isolated from the bark of the witch hazel tree (Hamamelis virginiana L.). [, ]

Q2: How is hamamelose synthesized in plants?

A2: While the complete biosynthetic pathway is not fully elucidated, research suggests hamamelose is derived from chloroplastic fructose 1,6-bisphosphate. []

Q3: What is the metabolic fate of hamamelose in plants?

A3: Hamamelose can be converted to 2-carboxy-D-arabinitol (CA) and subsequently to 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis. [, ]

Q4: Can microorganisms degrade hamamelose?

A4: Yes, certain microorganisms, like Kluyvera citrophila 627, can utilize hamamelose as a sole carbon source, catabolizing it through a pathway similar to glycolysis. [] Pseudomonas strain “H1” can oxidize hamamelose to hamamelonic acid. []

Q5: What is the molecular formula and weight of hamamelose?

A5: The molecular formula of hamamelose is C6H12O6, and its molecular weight is 180.156 g/mol.

Q6: What is the structure of hamamelose in solution?

A6: Hamamelose exists as an equilibrium mixture of two furanoses (five-membered ring) and two pyranoses (six-membered ring) in solution. []

Q7: What is the preferred conformation of hamamelose pyranoses?

A7: 1H-NMR data suggest that both hamamelose pyranoses favor the 1C4 conformation. []

Q8: How can hamamelose be chemically synthesized?

A8: Several synthetic routes have been developed, including:

- Isomerization of D-fructose in the presence of a molybdic acid catalyst. []

- From 2,2′-O-methylene-bis-D-glycerose through a series of aldol condensation, mercaptolysis, and demercaptalation reactions. []

- Reaction of 2,3-O-isopropylidene-D-ribose with formaldehyde, leading to the formation of 2,3-O-isopropylidene-D-hamamelose. []

Q9: Can hamamelose be chemically modified?

A9: Yes, hamamelose can be chemically modified. For example, acylation reactions can introduce galloyl groups, leading to the synthesis of compounds like hamamelitannin (2′,5-di-O-galloyl-d-hamamelose). []

Q10: What is hamamelitannin, and what are its potential applications?

A10: Hamamelitannin is a galloylated derivative of hamamelose found in witch hazel bark. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. [, , , ] It has shown potential as a quorum-sensing inhibitor, particularly against Staphylococcus aureus, making it a promising candidate for developing new treatments for drug-resistant bacterial infections. [, ]

Q11: Can structural modifications of hamamelose derivatives affect their activity?

A11: Yes, the number and position of phenolic groups, such as galloyl groups, significantly influence the biological activity of hamamelose derivatives. For instance, tetragalloyl glucose exhibits higher apoptosis-inducing activity than digalloyl hamamelose and monogalloyl α-glucoside. []

Q12: What is the role of hamamelose in photosynthesis regulation?

A12: Hamamelose is a precursor to CA1P, which acts as a nocturnal inhibitor of RuBisCO. This suggests a role for hamamelose in the diurnal regulation of photosynthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.